molecular formula C10H11NO3S B8340269 5-Methyl-2-propargyloxyphenylsulfonamide

5-Methyl-2-propargyloxyphenylsulfonamide

Cat. No. B8340269
M. Wt: 225.27 g/mol
InChI Key: WPLOHIVYMOBDDB-UHFFFAOYSA-N
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Patent
US04443243

Procedure details

A mixture of 24.3 g of 2-hydroxy-5-methylphenylsulfonamide, 36.0 g of potassium carbonate, 16.7 g of propargyl bromide and 500 ml of acetonitrile is stirred at 50° C. for 4.5 hours. The reaction mixture is then filtered, and concentrated by evaporation. The yield after recrystallisation from ethyl acetate is 23.9 g of 5-methyl-2-propargyloxyphenylsulfonamide, m.p. 169°-170° C.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[S:9]([NH2:12])(=[O:11])=[O:10].C(=O)([O-])[O-].[K+].[K+].[CH2:19](Br)[C:20]#[CH:21]>C(#N)C>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([O:1][CH2:21][C:20]#[CH:19])=[C:3]([S:9]([NH2:12])(=[O:10])=[O:11])[CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
24.3 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)C)S(=O)(=O)N
Name
Quantity
36 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
16.7 g
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
is stirred at 50° C. for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The yield
CUSTOM
Type
CUSTOM
Details
after recrystallisation from ethyl acetate

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
Smiles
CC=1C=CC(=C(C1)S(=O)(=O)N)OCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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